![molecular formula C10H7F3O3 B13606804 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13606804.png)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one is an organic compound that features a trifluoromethyl group attached to a benzodioxin ring system
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,3-dihydrobenzo[b][1,4]dioxin and trifluoroacetic anhydride.
Reaction Conditions: The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions.
Procedure: The 2,3-dihydrobenzo[b][1,4]dioxin is reacted with trifluoroacetic anhydride in a suitable solvent like dichloromethane. The mixture is stirred at a low temperature (0-5°C) for several hours to ensure complete reaction.
Purification: The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the trifluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl derivatives.
Substitution: Substituted benzodioxin derivatives.
科学的研究の応用
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates.
作用機序
The mechanism by which 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethanol: Similar structure but with a hydroxyl group instead of a ketone.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethane: Similar structure but with a hydrogen atom instead of a ketone.
Uniqueness:
Structural Differences: The presence of the trifluoromethyl group and the ketone functionality in 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one imparts unique electronic properties that differentiate it from similar compounds.
Reactivity: The compound’s reactivity towards oxidation, reduction, and substitution reactions is distinct due to the influence of the trifluoromethyl group.
特性
分子式 |
C10H7F3O3 |
|---|---|
分子量 |
232.16 g/mol |
IUPAC名 |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)9(14)8-5-15-6-3-1-2-4-7(6)16-8/h1-4,8H,5H2 |
InChIキー |
AJKODIKPAHIOAP-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


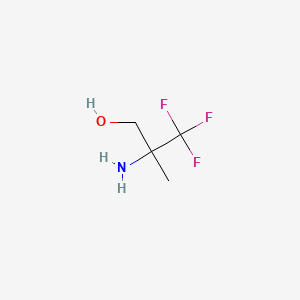
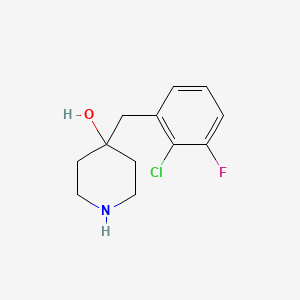
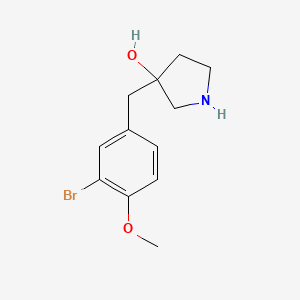
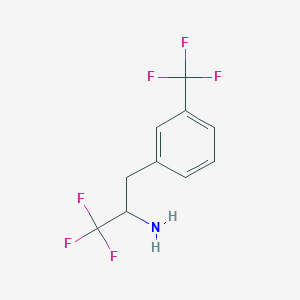

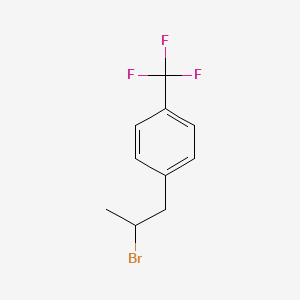
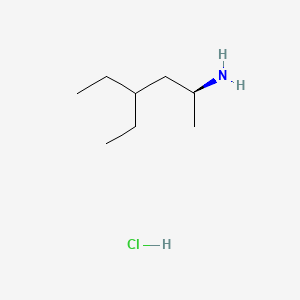
![O-[(oxolan-2-yl)methyl]hydroxylamine](/img/structure/B13606769.png)
![1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride](/img/structure/B13606773.png)
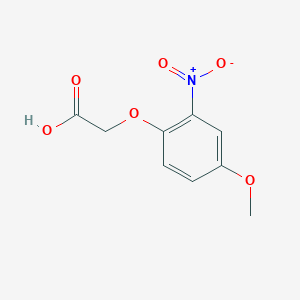
![rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13606781.png)
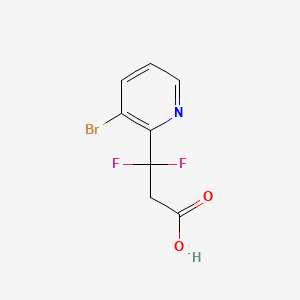

![Spiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13606810.png)
